
rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a fluorophenyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the fluorophenyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluorophenyl)cyclopentane-1-carboxylic acid: A similar compound without the chiral center.
2-Phenylcyclopentane-1-carboxylic acid: A compound with a phenyl group instead of a fluorophenyl group.
Cyclopentane-1-carboxylic acid: The parent compound without any aromatic substitution.
Uniqueness
The presence of the fluorophenyl group and the specific chiral centers in “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” may confer unique chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(10)12(14)15/h1,3-4,7,10-11H,2,5-6H2,(H,14,15)/t10-,11-/m1/s1 |
InChI-Schlüssel |
IZPIWAZJMDTLQA-GHMZBOCLSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)

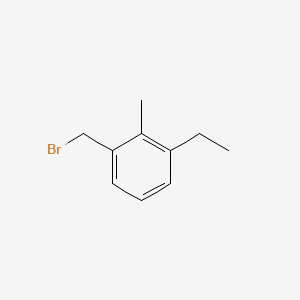

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
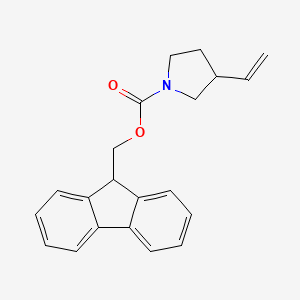
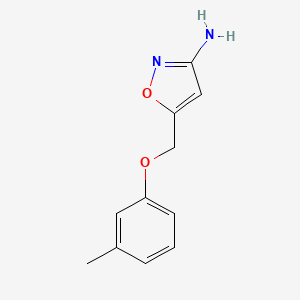

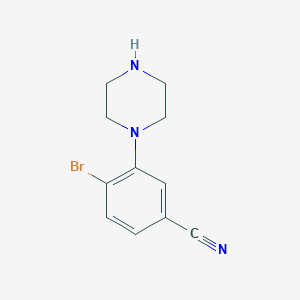
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
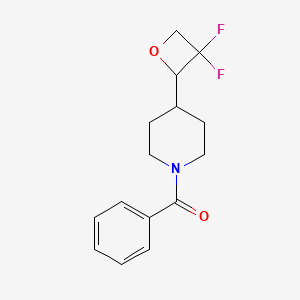
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
